molecular formula C7H8BrNO B1278560 2-Bromo-3-ethoxypyridine CAS No. 89694-54-2

2-Bromo-3-ethoxypyridine

Cat. No. B1278560
CAS RN: 89694-54-2
M. Wt: 202.05 g/mol
InChI Key: REVXDUVZKACDQT-UHFFFAOYSA-N
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Patent
US06133446

Procedure details

Iodoethane (26 ml) is added to a mixture of 2-bromo-3-pyridinol (Aldrich, 22.75 g), potassium carbonate anhydrous (32.541 g) and DMF (258 ml). The mixture is stirred at 80-85° for 3.25 hr, at which time the mixture is cooled in an ice water bath and potassium carbonate is then filtered off and washed with dichloromethane. The filtrate is concentrated under reduced pressure and the residue is dissolved in ethyl acetate (570 ml) and washed with water (300 ml). The aqueous layer is backwashed with ethyl acetate (500 ml) and each of the organic phases are washed with saline (114 ml). The organic phases are combined, dried with magnesium sulfate and concentrated under reduced pressure. The crude material is chromatographed (silica gel; eluting with ethyl acetate/hexane (20/80) to give 2-bromo-3-ethoxypyridine (XXVIIIa, Chart G), MS (m/z) 201, 203; IR (neat) 1448, 1294, 1389, 1420 and 1205 cm-1.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
22.75 g
Type
reactant
Reaction Step One
Quantity
32.541 g
Type
reactant
Reaction Step One
Name
Quantity
258 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH2:2][CH3:3].[Br:4][C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:4][C:5]1[C:10]([O:11][CH2:2][CH3:3])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
ICC
Name
Quantity
22.75 g
Type
reactant
Smiles
BrC1=NC=CC=C1O
Name
Quantity
32.541 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
258 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 80-85° for 3.25 hr, at which time the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice water bath
FILTRATION
Type
FILTRATION
Details
potassium carbonate is then filtered off
WASH
Type
WASH
Details
washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl acetate (570 ml)
WASH
Type
WASH
Details
washed with water (300 ml)
WASH
Type
WASH
Details
each of the organic phases are washed with saline (114 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed (silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (20/80)

Outcomes

Product
Details
Reaction Time
3.25 h
Name
Type
product
Smiles
BrC1=NC=CC=C1OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.